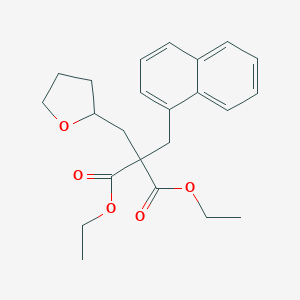

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate

Übersicht

Beschreibung

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is an organic compound with the chemical formula C23H28O5. It is a diester of malonic acid, featuring a naphthylmethyl group and a tetrahydrofurfuryl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate typically involves the alkylation of diethyl malonate with 1-naphthylmethyl bromide and tetrahydrofurfuryl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions in an anhydrous solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

General Reactivity Profile

The molecule’s reactivity centers on its:

-

Active methylene group (α to both carbonyls), enabling alkylation, nucleophilic substitution, and decarboxylation.

-

Ester functionalities , susceptible to hydrolysis or transesterification under acidic/basic conditions.

-

Bulky substituents (naphthyl and tetrahydrofurfuryl groups), which influence steric and electronic effects in reactions .

Alkylation and Cross-Coupling Reactions

Pd-catalyzed alkylation is a prominent pathway for malonate derivatives. For example:

-

Palladium-mediated coupling with aryl/alkenyl triflates under basic conditions (e.g., LiOBu or Cs₂CO₃) yields complex cyclopentane-fused products .

-

Diastereoselectivity : Bulky substituents (e.g., naphthyl) enhance trans selectivity in alkylation (e.g., >20:1 dr observed in analogous substrates) .

| Substrate | Conditions | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Alkenyl triflate | Pd(OAc)₂/BrettPhos, 95°C | Spirocyclic compound | 82% | >20:1 dr |

Decarboxylation and Cyclization

Thermal or base-induced decarboxylation of the malonate core generates substituted acetic acid derivatives. Intramolecular cyclization is favored due to steric proximity of substituents:

-

Spirocyclization : Under Pd catalysis, substrates with tetrahydrofuran-derived groups form spirocyclic structures (e.g., 8 in eq 4 of ).

-

Decarboxylation mechanism :

Functional Group Transformations

-

Ester Hydrolysis : Acidic/basic conditions cleave esters to malonic acid derivatives. For example, NaOH/EtOH hydrolyzes diethyl malonate to sodium malonate .

-

Nitrosation and Hydrogenolysis : Diethyl malonate derivatives undergo nitrosation (NaNO₂/AcOH) to oximino intermediates, followed by catalytic hydrogenolysis (Pd/C, H₂) to aminomalonates .

Steric and Electronic Effects

-

Steric hindrance : The 1-naphthylmethyl group limits reaction rates in bulky electrophile systems (e.g., internal alkenes) .

-

Electronic modulation : Electron-withdrawing carbonyl groups enhance α-C acidity (pKa ~13), facilitating enolate formation .

Comparative Data with Analogues

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate typically involves:

-

Alkylation of Diethyl Malonate:

- Reactants: Diethyl malonate, 1-naphthylmethyl bromide, and tetrahydrofurfuryl bromide.

- Conditions: Strong base (e.g., sodium ethoxide), reflux in an anhydrous solvent like ethanol.

-

Industrial Production:

- Utilizes automated reactors and continuous flow systems to enhance yield and purity.

Scientific Research Applications

This compound has a wide range of applications across various fields:

Organic Synthesis

- Building Block for Complex Molecules: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Pharmaceutical Research

- Precursor for Drug Development: The compound is studied for its potential as a precursor in synthesizing pharmacologically active compounds, including vasodilators like Nafronyl, which is used to treat intermittent claudication .

- Interaction with Biomolecules: Research investigates its interactions with enzymes and cellular pathways, indicating potential biological activities that could be harnessed for therapeutic purposes.

Case Study 1: Synthesis of Nafronyl Analogues

A study demonstrated the use of this compound as a key intermediate in synthesizing Nafronyl analogues. The research highlighted an improved yield of 77.4% through optimized synthetic conditions, showcasing the compound's significance in pharmaceutical chemistry.

Another investigation focused on the biological activity of derivatives synthesized from this compound. The study revealed promising cytotoxic effects against MCF-7 human cancer cells, indicating potential applications in cancer treatment .

Wirkmechanismus

The mechanism of action of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler diester of malonic acid without the naphthylmethyl and tetrahydrofurfuryl groups.

Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a naphthylmethyl group.

Diethyl (tetrahydrofurfuryl)malonate: Lacks the naphthylmethyl group but contains the tetrahydrofurfuryl group.

Uniqueness

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is unique due to the presence of both the naphthylmethyl and tetrahydrofurfuryl groups. These groups impart distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and research.

Biologische Aktivität

Overview

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is an organic compound with the molecular formula C23H28O5. It is a diester of malonic acid that incorporates both a naphthylmethyl group and a tetrahydrofurfuryl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the alkylation of diethyl malonate with 1-naphthylmethyl bromide and tetrahydrofurfuryl bromide, utilizing sodium ethoxide as a base under reflux conditions in an anhydrous solvent like ethanol. This synthetic route is crucial for obtaining high yields and purity, which are essential for subsequent biological studies.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites that may influence cellular pathways. Its unique structure allows it to participate in redox reactions, which are critical in metabolic processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibacterial agents .

- Anticancer Properties : Some studies have highlighted its potential in cancer research, where it may influence cancer cell proliferation and apoptosis through specific molecular pathways .

- Cannabinoid Receptor Modulation : The compound has been explored for its role in modulating cannabinoid receptors, which could have implications for pain management and other therapeutic areas .

Case Study 1: Antimicrobial Activity

A study focused on various chalcone derivatives containing malonate groups demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae. One derivative exhibited an effective concentration (EC50) indicating its potential as an antibacterial agent. This suggests that similar structures, including this compound, could be explored further for their antimicrobial properties .

Case Study 2: Anticancer Research

In vitro studies have shown that certain analogs of this compound can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl Malonate | Simple diester | Widely used in organic synthesis; lacks complex substituents |

| Diethyl (phenylmethyl)malonate | Complex ester | Contains a phenyl group; different biological activity profile |

| Diethyl (tetrahydrofurfuryl)malonate | Complex ester | Lacks naphthyl group; focuses on tetrahydrofurfuryl interactions |

This compound stands out due to its dual functional groups that confer distinct chemical reactivity and biological activity compared to simpler esters.

Eigenschaften

IUPAC Name |

diethyl 2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-3-26-21(24)23(22(25)27-4-2,16-19-12-8-14-28-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSMOSALSJBVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCO1)(CC2=CC=CC3=CC=CC=C32)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961986 | |

| Record name | Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-37-7, 41790-27-6 | |

| Record name | 1,3-Diethyl 2-(1-naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041790276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.